8-(benzylamino)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purines This compound is characterized by its unique structure, which includes a benzylamino group, a fluorophenylmethyl group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluorobenzylamine with a suitable purine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaH, RMgX, RLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(BENZYLAMINO)-2-(4-FLUOROPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
- 2-(BENZYLAMINO)-N-(3,4-DIFLUOROPHENYL)-2-THIOXOACETAMIDE
Uniqueness
Compared to similar compounds, 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its tetrahydropurine core and the presence of both benzylamino and fluorophenylmethyl groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20FN5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
8-(benzylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20FN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-10-6-7-11-16(15)22)20(24-18)23-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI Key |
WQYDUFTVXNDVCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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